molecular formula C10H12OS B13612862 alpha-Ethenyl-3-(methylthio)benZenemethanol

alpha-Ethenyl-3-(methylthio)benZenemethanol

Cat. No.: B13612862
M. Wt: 180.27 g/mol
InChI Key: VBBMSMBVXFBNCE-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfanyl)benzaldehyde with propargyl alcohol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of 1-[3-(methylsulfanyl)phenyl]prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)phenyl]prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Methylsulfanyl)phenyl]prop-2-en-1-ol is unique due to the combination of the phenyl ring, methylsulfanyl group, and prop-2-en-1-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(3-methylsulfanylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10-11H,1H2,2H3

InChI Key

VBBMSMBVXFBNCE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)C(C=C)O

Origin of Product

United States

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